Dibenzyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate Dibenzyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 421580-74-7
VCID: VC15620451
InChI: InChI=1S/C33H28N2O7/c1-21-29(32(36)40-19-23-10-5-3-6-11-23)31(28-17-16-27(42-28)25-14-9-15-26(18-25)35(38)39)30(22(2)34-21)33(37)41-20-24-12-7-4-8-13-24/h3-18,31,34H,19-20H2,1-2H3
SMILES:
Molecular Formula: C33H28N2O7
Molecular Weight: 564.6 g/mol

Dibenzyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

CAS No.: 421580-74-7

Cat. No.: VC15620451

Molecular Formula: C33H28N2O7

Molecular Weight: 564.6 g/mol

* For research use only. Not for human or veterinary use.

Dibenzyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate - 421580-74-7

Specification

CAS No. 421580-74-7
Molecular Formula C33H28N2O7
Molecular Weight 564.6 g/mol
IUPAC Name dibenzyl 2,6-dimethyl-4-[5-(3-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate
Standard InChI InChI=1S/C33H28N2O7/c1-21-29(32(36)40-19-23-10-5-3-6-11-23)31(28-17-16-27(42-28)25-14-9-15-26(18-25)35(38)39)30(22(2)34-21)33(37)41-20-24-12-7-4-8-13-24/h3-18,31,34H,19-20H2,1-2H3
Standard InChI Key KKVBXAGGXSYHDW-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OCC5=CC=CC=C5

Introduction

Chemical Structure and Nomenclature

The compound features a 1,4-dihydropyridine core substituted at the 2- and 6-positions with methyl groups and at the 4-position with a 5-(3-nitrophenyl)furan-2-yl group. The 3- and 5-positions of the DHP ring are esterified with benzyl groups, contributing to its lipophilicity and steric bulk.

Structural Features

  • Dihydropyridine Core: The non-aromatic 1,4-DHP ring enables redox activity, a hallmark of calcium channel modulators like nifedipine .

  • Furan-Nitrophenyl Moiety: The furan ring at C4 is substituted with a 3-nitrophenyl group, introducing electron-withdrawing effects that influence electronic distribution and reactivity .

  • Ester Groups: Benzyl esters at C3 and C5 enhance metabolic stability compared to alkyl esters, as seen in patented DHP derivatives .

Synthesis and Reaction Pathways

Hantzsch Dihydropyridine Synthesis

The compound is synthesized via modified Hantzsch reactions, which condense aldehydes, β-ketoesters, and ammonium salts. A representative route involves:

  • Formation of the DHP Core:
    Ethyl acetoacetate (2 mol), 5-(3-nitrophenyl)furan-2-carbaldehyde (1 mol), and ammonium hydroxide are refluxed in methanol, yielding the dihydropyridine intermediate .

  • Esterification:
    The intermediate undergoes benzylation using benzyl bromide in the presence of a base (e.g., K₂CO₃) to install the benzyl ester groups .

Key Reaction Conditions:

  • Solvent: Methanol or ethanol .

  • Temperature: Reflux (60–80°C) .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane).

Alternative Synthetic Approaches

Patent EP0094159B1 discloses methods to introduce piperazinyl and cycloalkyl substituents to DHPs, suggesting adaptability for synthesizing derivatives with enhanced bioavailability . For example, substituting benzyl esters with polyethylene glycol (PEG) chains improves aqueous solubility .

Physicochemical Properties

PropertyValue
IUPAC NameDibenzyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate
CAS Registry Number111399-97-4
InChIInChI=1S/C34H31N3O8/c1-21-29(33(39)42-23-15-11-9-13-19-23)31(27-17-25(37(41)42)18-28(27)43-34(40)44-24-16-10-8-14-20-24)30(22(2)35-21)32(38)45-26-12-6-5-7-15-26/h5-20,35H,1-4H3
Melting Point158–160°C (estimated)
SolubilitySoluble in DMSO, DMF; insoluble in water

Pharmacological and Industrial Applications

Calcium Channel Modulation

Structural analogs like nicardipine exhibit L-type calcium channel blockade, suggesting potential antihypertensive applications . The 3-nitrophenyl group may enhance binding affinity to vascular smooth muscle receptors compared to 2-nitrophenyl derivatives .

Anticonvulsant Activity

DHP derivatives with aryl-furan substituents demonstrate anticonvulsant effects in rodent models . For instance, compounds with furan-2-yl groups reduced seizure duration by 40–60% in maximal electroshock tests .

Materials Science

The nitro group facilitates π-stacking interactions, making the compound a candidate for organic semiconductors or nonlinear optical materials.

Recent Research Developments

Recent studies have explored:

  • Structure-Activity Relationships (SAR): Substituents at C4 significantly influence bioactivity. 3-Nitrophenyl derivatives show 20% higher vasodilation than 4-nitrophenyl analogs .

  • Prodrug Design: Benzyl esters are hydrolyzed in vivo to carboxylic acids, enabling sustained release profiles .

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